molecular formula C7H14O3Si B8709589 2-Trimethoxysilyl-1,3-butadiene CAS No. 93830-52-5

2-Trimethoxysilyl-1,3-butadiene

Cat. No. B8709589
Key on ui cas rn: 93830-52-5
M. Wt: 174.27 g/mol
InChI Key: HWCCZVRBWGLIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677216

Procedure details

4.1 ml of the tetrahydrofuran solution of magnesium 2-(1,3-butadienyl)chloride and 6 ml of dried tetrahydrofuran were charged into a reactor in the stream of argon. Subsequently, the reactor was cooled down to 0° C., followed by gentle dropping of 1.2 ml (8 mmols) of tetramethoxysilane. While the reaction temperature was kept at 0° C., the reaction was continued for 30 minutes. After completion of the reaction, the solvent was distilled off to obtain 2-(trimethoxy)silyl-1,3-butadiene (yield: 65%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
magnesium 2-(1,3-butadienyl)chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Si:3](OC)([O:6][CH3:7])[O:4][CH3:5].O1[CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH3:1][O:2][Si:3]([O:6][CH3:7])([O:4][CH3:5])[C:12]([CH:13]=[CH2:14])=[CH2:11]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
CO[Si](OC)(OC)OC
Step Two
Name
magnesium 2-(1,3-butadienyl)chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4.1 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CO[Si](C(=C)C=C)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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